4-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}benzonitrile
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Overview
Description
4-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}benzonitrile is an organic compound that belongs to the class of 1-benzoylpiperidines. These compounds contain a piperidine ring substituted at the 1-position with a benzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}benzonitrile typically involves the reaction of 4-methylpyridin-2-amine with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile: This compound shares a similar structure but has a methoxy group instead of a methyl group.
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: Another similar compound with a triazole ring instead of a piperidine ring.
Uniqueness
4-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}benzonitrile is unique due to its specific substitution pattern and the presence of both piperidine and benzonitrile moieties. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C18H20N4 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]benzonitrile |
InChI |
InChI=1S/C18H20N4/c1-21(18-4-2-3-11-20-18)16-9-12-22(13-10-16)17-7-5-15(14-19)6-8-17/h2-8,11,16H,9-10,12-13H2,1H3 |
InChI Key |
XMIITYCFYULRNN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=CC=C(C=C2)C#N)C3=CC=CC=N3 |
Origin of Product |
United States |
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